8-(Hydrazinylmethyl)quinoline dihydrochloride
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Description
8-(Hydrazinylmethyl)quinoline dihydrochloride is a chemical compound with the molecular formula C10H13Cl2N3 and a molecular weight of 246.14 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a hydrazinylmethyl group attached . The quinoline ring is a bicyclic compound that consists of a benzene ring fused to a pyridine ring .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial Agents
Novel pyrazolo[3,4-d]pyrimidine derivatives synthesized from 4-hydrazino-8-(trifluoromethyl)quinoline have shown potential as antimicrobial agents. These compounds exhibited significant antibacterial and antifungal activities, demonstrating their usefulness in developing new antimicrobial therapies (Holla et al., 2006).
Antioxidant Evaluation
Novel 1-(5,7-dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives were synthesized and evaluated for their antibacterial and antioxidant activities. Certain compounds within this series displayed potent antibacterial and antioxidant properties, indicating their potential for therapeutic applications (Jayanna et al., 2013).
Chemical Reactivity and Molecular Structures
The reactivity of arylhydrazinium chlorides with 2-chloroquinoline-3-carbaldehydes was studied, leading to the synthesis of hydrazones and pyrazolo[3,4-b]quinolines with diverse biological activities. These compounds' molecular and supramolecular structures were determined, highlighting their potential in medicinal chemistry (Kumara et al., 2016).
Herbicidal Potential
The synthesis of 8-methoxyquinoline-5-amino acetic acid and its evaluation for herbicidal activity demonstrated the compound's efficacy in controlling weeds. This research suggests the potential of quinoline derivatives in agricultural applications (A. E. et al., 2015).
Antitumor Activity
New pyrazole, triazole, and thiazolidine-pyrimido[4,5-b]quinoline derivatives were synthesized and screened for their antitumor activity. Some of these compounds exhibited potent antitumor effects, highlighting the quinoline derivatives' potential in developing new cancer therapies (Abu‐Hashem & Aly, 2012).
Properties
IUPAC Name |
quinolin-8-ylmethylhydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-13-7-9-4-1-3-8-5-2-6-12-10(8)9;;/h1-6,13H,7,11H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFFTVHHDKRGTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CNN)N=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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